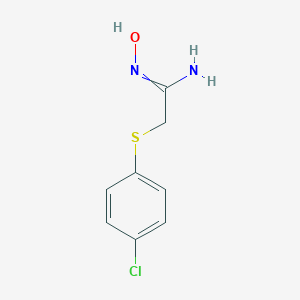

2-(4-Chlorophenylthio)acetamidoxime

説明

2-(4-Chlorophenylthio)acetamidoxime is a substituted acetamidoxime derivative characterized by a 4-chlorophenylthio group (-S-C₆H₄-Cl) attached to the acetamidoxime core (CH₂-C(=NOH)-NH₂). The 4-chlorophenylthio moiety likely enhances lipophilicity and electronic properties, influencing binding interactions in biological systems .

特性

分子式 |

C8H9ClN2OS |

|---|---|

分子量 |

216.69g/mol |

IUPAC名 |

2-(4-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

InChIキー |

QZQBWSKCYMEUSH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1SCC(=NO)N)Cl |

異性体SMILES |

C1=CC(=CC=C1SC/C(=N\O)/N)Cl |

正規SMILES |

C1=CC(=CC=C1SCC(=NO)N)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Pyrimidinylthioacetamidoximes (Antiarrhythmic Agents)

Compounds such as 2-[4-(p-chlorobenzylamino)-6-methyl-2-pyrimidinylthio]acetamidoxime dihydrochloride (6a) and 2-[4-(1,3-benzodioxol-5-ylmethylamino)-6-propyl-2-pyrimidinylthio]acetamidoxime (6g) () share the acetamidoxime scaffold but feature pyrimidinylthio substituents. These compounds exhibit potent antiarrhythmic activity, with 6a and 6g identified as the most effective in their series. Key differences include:

- Substituent Effects : The pyrimidinyl group introduces nitrogen-rich heterocyclic rings, enhancing hydrogen bonding and π-π stacking with cardiac ion channels.

- Activity : Compared to 2-(4-chlorophenylthio)acetamidoxime, these derivatives show higher specificity for arrhythmia targets due to their extended aromatic systems .

| Compound | Substituent | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 6a | Pyrimidinylthio + p-Cl-benzyl | Not reported | Antiarrhythmic |

| 2-(4-Chlorophenylthio)acetamidoxime | 4-Cl-Ph-S- | ~218 (inferred) | Underexplored |

2-(4-Fluorobenzylsulphonyl)acetamidoxime (Chelator and Antimicrobial Agent)

2-(4-Fluorobenzylsulphonyl)acetamidoxime (CAS 175276-85-4) differs in its sulphonyl (-SO₂-) linker and fluorine substituent ():

- Physicochemical Properties : Molecular weight = 246.26; white solid with 97% purity ().

- Applications: Pharmaceutical Intermediate: Used in drug synthesis due to its sulfonyl group, which improves metabolic stability. Antimicrobial Activity: Investigated for antifungal and antibacterial effects .

| Property | 2-(4-Fluorobenzylsulphonyl)acetamidoxime | 2-(4-Chlorophenylthio)acetamidoxime |

|---|---|---|

| Substituent | 4-F-Ph-SO₂- | 4-Cl-Ph-S- |

| Molecular Weight | 246.26 | ~218 |

| Key Applications | Chelation, antimicrobial | Likely pharmaceutical |

2-[3-(Trifluoromethyl)phenyl]acetamidoxime (Structural Analog)

This compound (CAS 925393-51-7) features a trifluoromethyl (-CF₃) group ():

- Physicochemical Properties : Molecular weight = 218.18; white solid with 97% purity.

- Handling : Stable at ambient temperatures, similar to the chlorophenylthio analog .

Morpholin-4-yl Acetamidoxime Derivatives

N-Hydroxy-2-morpholin-4-yl-acetamidine () incorporates a morpholine ring, enhancing solubility and bioavailability:

- Price : $60–$110 for 100–500 mg.

- Applications: Not explicitly stated but likely targets neurological or metabolic pathways due to morpholine’s prevalence in CNS drugs.

Key Research Findings and Trends

Antiarrhythmic Activity : Pyrimidinylthio derivatives (e.g., 6a, 6g) outperform simpler phenylthio analogs, suggesting that heterocyclic extensions improve cardiac ion channel modulation .

Chelation vs. Antimicrobial Roles : Sulfonyl groups (as in 4-fluorobenzylsulphonyl) enhance metal-binding capacity, while thioethers (e.g., 4-chlorophenylthio) may prioritize redox activity or receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。